molecular formula C17H19ClN2O3S2 B11693273 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11693273
M. Wt: 398.9 g/mol
InChI Key: GXHICXNEPYYXQE-KAMYIIQDSA-N
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Description

2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorobenzylidene group, and a dimethylaminoethyl ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2-chlorobenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then esterified with 2-(dimethylamino)ethyl propanoate to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19ClN2O3S2

Molecular Weight

398.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H19ClN2O3S2/c1-19(2)9-10-23-15(21)7-8-20-16(22)14(25-17(20)24)11-12-5-3-4-6-13(12)18/h3-6,11H,7-10H2,1-2H3/b14-11-

InChI Key

GXHICXNEPYYXQE-KAMYIIQDSA-N

Isomeric SMILES

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S

Canonical SMILES

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S

Origin of Product

United States

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